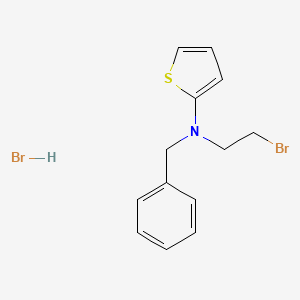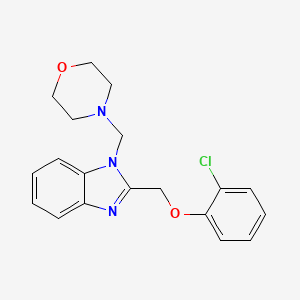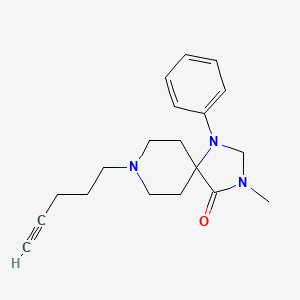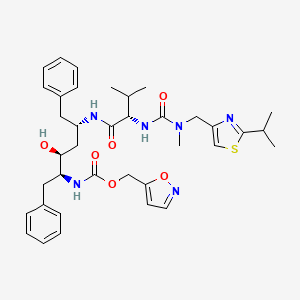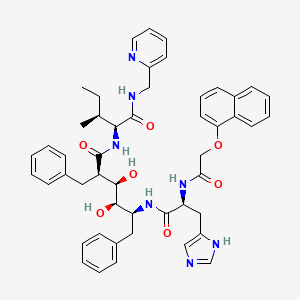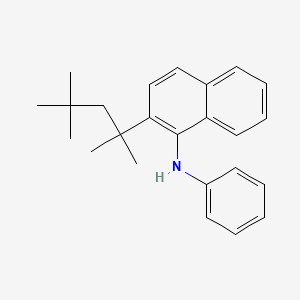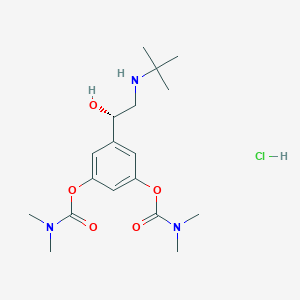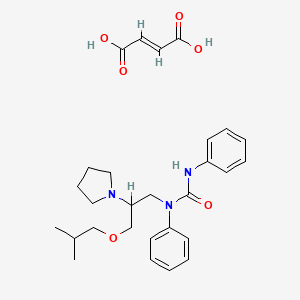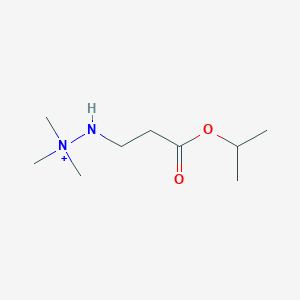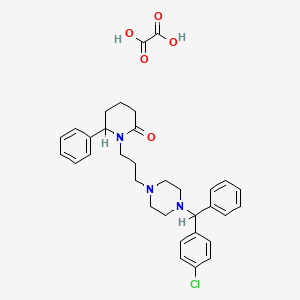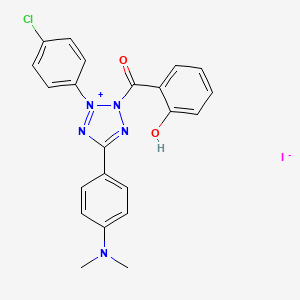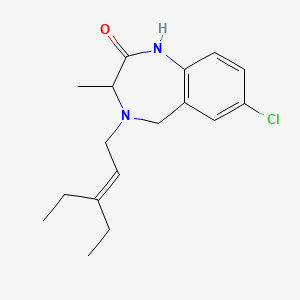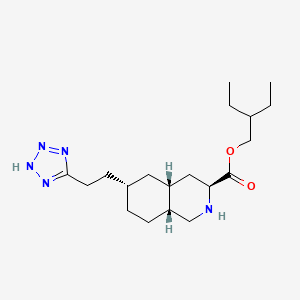
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a decahydroisoquinoline core, a tetrazole moiety, and an ester functional group. The stereochemistry of the compound is specified by the (3S,4aR,6R,8aR) configuration, indicating the spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- involves multiple steps, starting from readily available precursors. The key steps include the formation of the decahydroisoquinoline core, the introduction of the tetrazole moiety, and the esterification process. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials, catalysts, and other industrial products.
Mecanismo De Acción
The mechanism by which 3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Isoquinolinecarboxylic acid derivatives: These compounds share the isoquinoline core but differ in their substituents and functional groups.
Tetrazole-containing compounds: These compounds contain the tetrazole moiety and may have similar biological activities.
Ester derivatives: Compounds with ester functional groups that may exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- lies in its specific combination of structural features and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Número CAS |
620113-98-6 |
|---|---|
Fórmula molecular |
C19H33N5O2 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
2-ethylbutyl (3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H33N5O2/c1-3-13(4-2)12-26-19(25)17-10-16-9-14(5-7-15(16)11-20-17)6-8-18-21-23-24-22-18/h13-17,20H,3-12H2,1-2H3,(H,21,22,23,24)/t14-,15+,16-,17+/m1/s1 |
Clave InChI |
NHYHKMQUHRGUEH-TWMKSMIVSA-N |
SMILES isomérico |
CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)CCC3=NNN=N3 |
SMILES canónico |
CCC(CC)COC(=O)C1CC2CC(CCC2CN1)CCC3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



